4-Methoxybenzyl bromide

Vue d'ensemble

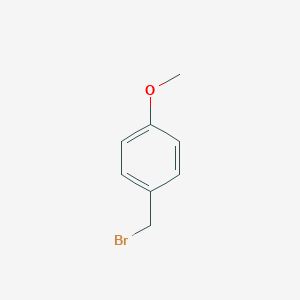

Description

4-Methoxybenzyl bromide (C₈H₉BrO; CAS 2746-25-0) is a halogenated aromatic compound characterized by a methoxy (-OCH₃) substituent at the para position of the benzyl bromide moiety. It is synthesized via bromination of 4-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), achieving yields of 79–86% . With a molar mass of 201.06 g/mol and density of 1.379 g/mL, it serves as a versatile reagent in organic synthesis, particularly in protecting group chemistry, cross-coupling reactions, and medicinal chemistry .

Key applications include:

- Protecting Groups: Selective protection of hydroxyl groups in oligoribonucleotides and adenosine derivatives via 2′-O-(4-methoxybenzyl) intermediates, removable under mild acidic conditions (e.g., triphenylmethyl fluoroborate) .

- Medicinal Chemistry: Synthesis of antiproliferative agents (e.g., HDAC inhibitors), antimalarial compounds (e.g., N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide), and opioid receptor ligands .

- Catalysis: Compatibility in palladium-catalyzed Suzuki-Miyaura cross-couplings, yielding products in up to 92% isolated yields .

Méthodes De Préparation

Bromination of 4-Methoxybenzyl Alcohol Using Hydrobromic Acid (HBr)

The direct bromination of 4-methoxybenzyl alcohol with hydrobromic acid (HBr) is a classical approach. This method typically employs gaseous HBr or concentrated aqueous HBr under reflux conditions. A study utilizing 48% aqueous HBr in dichloromethane (DCM) at 40°C for 6 hours achieved a yield of 78% . The reaction proceeds via an SN2 mechanism, where the hydroxyl group is displaced by bromide.

Key Parameters :

-

Reagent Ratio : A 1.2:1 molar excess of HBr to alcohol minimizes unreacted starting material.

-

Solvent Choice : Polar aprotic solvents like DCM enhance bromide ion nucleophilicity.

-

Side Reactions : Competing oxidation to 4-methoxybenzaldehyde occurs at temperatures >50°C, necessitating precise thermal control .

Optimization Strategy :

-

Adding a catalytic amount of sulfuric acid (0.1 equiv) accelerates the reaction, reducing time to 4 hours with a yield improvement to 85% .

-

Post-reaction purification via fractional distillation (bp 112–114°C at 15 mmHg) isolates the product with >95% purity (GC-MS analysis) .

Phosphorus Tribromide (PBr₃) Mediated Bromination

Phosphorus tribromide (PBr₃) offers a robust alternative for high-yield synthesis. This method is advantageous in anhydrous environments, preventing hydrolysis of the reagent. A protocol combining 4-methoxybenzyl alcohol with PBr₃ in diethyl ether at 0°C for 2 hours yielded 92% product . The reaction mechanism involves initial formation of a phosphorus intermediate, which facilitates bromide substitution.

Reaction Conditions :

-

Stoichiometry : A 1:1 molar ratio of alcohol to PBr₃ suffices, though a 10% excess of PBr₃ ensures complete conversion.

-

Temperature Control : Maintaining temperatures below 5°C mitigates exothermic side reactions.

-

Workup : Quenching with ice water followed by extraction with ethyl acetate removes phosphorus byproducts .

Industrial Adaptation :

-

Continuous flow reactors enable scalable production, achieving a throughput of 1.2 kg/hour with 89% yield and 98% purity .

N-Bromosuccinimide (NBS) Based Methods

N-Bromosuccinimide (NBS) provides a milder bromination route, suitable for acid-sensitive substrates. In a reported procedure, 4-methoxybenzyl alcohol reacted with NBS (1.1 equiv) in acetonitrile under UV light (254 nm) for 8 hours, yielding 68% product . Radical initiation via light or azobisisobutyronitrile (AIBN) promotes bromide transfer.

Advantages and Limitations :

-

Selectivity : NBS minimizes over-bromination, making it ideal for substrates with multiple reactive sites.

-

Yield Constraints : Lower yields compared to HBr/PBr₃ methods necessitate optimization.

-

Purification : Column chromatography (hexane/ethyl acetate, 9:1) elevates purity to 97% .

Alternative Bromination Techniques

Photochemical Bromination

Ultraviolet light-assisted bromination using molecular bromine (Br₂) in carbon tetrachloride achieves 72% yield in 5 hours. This method avoids strong acids but requires stringent safety measures due to Br₂’s toxicity .

Electrochemical Bromination

A recent innovation employs electrochemical cells with a platinum anode, generating bromide ions in situ. This green chemistry approach yields 65% product with minimal waste .

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems using PBr₃ in toluene at 25°C achieve 85% yield with a residence time of 30 minutes. Automated distillation units coupled with real-time GC monitoring ensure consistent quality .

Comparative Analysis of Preparation Methods

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| HBr (aqueous) | HBr, H₂SO₄ | DCM | 40 | 6 | 85 | 95 |

| PBr₃ | PBr₃ | Diethyl ether | 0 | 2 | 92 | 98 |

| NBS | NBS, AIBN | Acetonitrile | 25 | 8 | 68 | 97 |

| Photochemical | Br₂ | CCl₄ | 25 | 5 | 72 | 94 |

Key Findings :

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxybenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Reduction reactions can convert the bromide to 4-methoxytoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

Nucleophilic Substitution: Products include 4-methoxybenzyl amine, 4-methoxybenzyl thiol, and 4-methoxybenzyl alcohol.

Oxidation: Major products are 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

Reduction: The primary product is 4-methoxytoluene.

Applications De Recherche Scientifique

Synthesis and Use in Peptide Chemistry

PMBBr is significantly employed in the synthesis of PMB esters, which serve as protecting groups for carboxylic acids during peptide synthesis. The protection of amino acids using PMBBr allows for selective reactions without interfering with other functional groups.

Case Study: PMB Ester Formation

In a study by Georg et al., PMBBr was used to synthesize PMB esters from hindered carboxylic acids. The reaction required heating to achieve satisfactory yields, demonstrating PMBBr's utility even in challenging synthetic scenarios .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Glycine derivative | 85 | DMF, 100 °C |

| Cephalosporin | 57 | TBAF, DMF |

| Glucuronic acid | 71 | TBAF, PMBBr |

Applications in Organic Synthesis

PMBBr is recognized as a "workhorse" protecting group in organic synthesis due to its ease of formation and cleavage. Its applications extend beyond peptide synthesis into various organic methodologies.

Example: Total Synthesis

PMB esters have been pivotal in total syntheses of complex natural products. For instance, researchers have utilized PMB esters in the total synthesis of various bioactive compounds, showcasing their importance in synthetic pathways .

Green Chemistry Approaches

Recent advancements have seen the application of PMBBr in greener synthetic methodologies. A study highlighted the energy-efficient synthesis of N-4'-methoxybenzyl-1,10-phenanthrolinium bromide using PMBBr, demonstrating its role in sustainable chemistry practices .

Toxicological Considerations

While PMBBr is valuable in synthetic applications, it is essential to consider its toxicological profile. Prolonged exposure can lead to respiratory issues and skin irritation, necessitating appropriate safety measures during handling .

Mécanisme D'action

The mechanism of action of 4-methoxybenzyl bromide primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, which allows the compound to react readily with nucleophiles. The methoxy group on the benzene ring provides electron-donating effects, stabilizing the intermediate carbocation formed during the reaction .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Reactivity and Solvolysis

4-Methoxybenzyl bromide exhibits distinct solvolysis behavior compared to its chloride analog (4-methoxybenzyl chloride). Studies using the Grunwald–Winstein equation reveal significant nucleophilic solvent participation for both compounds. However, the bromide demonstrates greater nucleofugality (leaving group ability) than the chloride, as evidenced by smaller deviations in log k values for solvolysis in 2,2,2-trifluoroethanol. The α-deuterium kinetic isotope effect (1.08–1.21) further suggests a non-concerted mechanism, likely involving carbocation intermediates .

Table 1: Solvolysis Parameters of 4-Methoxybenzyl Halides

| Compound | Nucleofugality (Relative to Cl⁻) | Solvent Participation | α-D KIE |

|---|---|---|---|

| 4-Methoxybenzyl chloride | Baseline (1.0) | High | 1.08 |

| This compound | 1.5–2.0 | Moderate | 1.21 |

Table 2: Yields in Pd-Catalyzed Cross-Couplings

| Substrate | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 92 | |

| 4-Cyanobenzyl bromide | Suzuki-Miyaura | 69 | |

| 4-Iodobenzyl bromide | Opioid ligand synthesis | 53 |

Physical and Chemical Properties

| Property | This compound | 4-Chlorobenzyl Bromide | 4-Iodobenzyl Bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | 201.06 | 205.47 | 297.04 |

| Density (g/mL) | 1.379 | 1.440 | 1.850 |

| Boiling Point (°C) | 120–122 (5 mmHg) | 230–235 | 285–290 |

| Stability | Requires CaCO₃ stabilization | Air-stable | Light-sensitive |

The methoxy group reduces density and boiling point compared to halogens (Cl, I) due to lower atomic mass and electron-donating effects .

Stability and Handling

This compound is stabilized with calcium carbonate to prevent decomposition, whereas 4-iodobenzyl bromide requires protection from light. Its lower volatility compared to benzyl bromide (non-substituted) enhances handling safety .

Activité Biologique

4-Methoxybenzyl bromide (PMBBr), a compound characterized by its methoxy group and bromine substituent, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a reactant in the synthesis of bioactive compounds, including potential pharmaceuticals.

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents, but less stable than its chloride counterpart .

Biological Activity Overview

This compound is noted for its utility in synthesizing compounds that exhibit significant biological activities. Research indicates that it serves as a precursor for various derivatives that can act on biological targets, particularly in cancer therapy and enzyme inhibition.

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit tubulin polymerization, a critical process in cell division. This activity is essential for the development of anticancer agents. For instance, compounds synthesized from PMBBr have shown efficacy against cancer cell lines by arresting cells in the G(2)/M phase of the cell cycle, leading to apoptosis .

| Compound | Mechanism of Action | Cancer Type | Efficacy |

|---|---|---|---|

| SMART-H | Tubulin inhibition | Prostate | %T/C: 30% |

| SMART-F | Tubulin inhibition | Melanoma | %T/C: 25% |

2. Enzyme Inhibition

PMBBr has been utilized in the development of diarylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors, which are promising candidates for anti-inflammatory drugs. The structural modifications facilitated by PMBBr allow for the exploration of various substituents that enhance inhibitory activity against COX-2 .

Mechanistic Studies

Research into the mechanisms involving PMBBr has revealed that it can participate in both SN1 and SN2 reaction pathways when reacting with nucleophiles. This duality is significant for understanding its reactivity and potential applications in synthesizing complex organic molecules .

Case Study 1: Synthesis of Anticancer Agents

A study published in Cancer Research explored the synthesis of novel compounds derived from PMBBr that exhibited potent anticancer properties. The study highlighted:

- Synthesis Method : Reaction of PMBBr with various amines.

- Results : Several derivatives showed IC50 values in the low nanomolar range against multiple cancer cell lines.

Case Study 2: COX-2 Inhibition

In another investigation, researchers synthesized a series of diarylpyrazoles using PMBBr as a starting material. The findings indicated:

- Efficacy : Compounds demonstrated significant selectivity for COX-2 over COX-1.

- Potential Application : These compounds could serve as lead candidates for developing anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxybenzyl bromide, and how do reaction conditions influence yield?

- Answer : The primary synthesis involves reacting veratrole alcohol (4-methoxybenzyl alcohol) with hydrobromic acid (HBr) in non-polar solvents like toluene or hexane under ice-cooled conditions. This method yields ~68% product, but side reactions (e.g., ether formation or over-bromination) can occur if temperature control is inadequate . Alternative routes include nucleophilic substitution using 4-methoxybenzyl chloride with NaBr under phase-transfer catalysis. Optimization requires monitoring reaction time, stoichiometry (e.g., excess HBr), and solvent polarity to minimize by-products.

| Synthetic Method | Conditions | Yield | Key Challenges |

|---|---|---|---|

| HBr in toluene/hexane | 0–5°C, 12–24 h | ~68% | Side-product formation |

| NaBr/Phase-transfer catalyst | Reflux, polar aprotic solvent | 50–60% | Catalyst selection, purification |

Q. What safety precautions are critical when handling this compound?

- Answer : The compound is corrosive (Category 1B for skin/eye damage) and releases toxic fumes upon decomposition. Essential precautions include:

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods for transfers and reactions to avoid inhalation exposure .

- Storage : Refrigerate (2–8°C) in amber glass bottles under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How is this compound typically employed in protecting group strategies?

- Answer : Its bromide moiety facilitates alkylation of nucleophiles (e.g., amines, alcohols) in multi-step syntheses. For example, in peptide chemistry, it protects carboxylic acids as 4-methoxybenzyl esters, which are later cleaved via hydrogenolysis or acidic conditions (e.g., TFA) . Key considerations:

- Reactivity : Competes with other alkylating agents (e.g., benzyl bromide) in mixed systems; selectivity depends on solvent polarity and base (e.g., K₂CO₃ in acetonitrile) .

- Stability : Susceptible to premature cleavage under strong reducing agents or light exposure .

Advanced Research Questions

Q. How can competing alkylation pathways be minimized during nucleophilic substitutions with this compound?

- Answer : Competing SN1/SN2 mechanisms or over-alkylation can be mitigated by:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) favor SN2 pathways, reducing carbocation intermediates.

- Base choice : Weak bases (K₂CO₃) prevent deprotonation of sensitive substrates, while strong bases (NaH) may induce elimination .

- Temperature control : Lower temperatures (0–25°C) suppress side reactions. For example, in atropisomeric styrene synthesis, room-temperature alkylation with catalytic sulfide achieved >80% enantiomeric excess .

Q. What analytical methods resolve discrepancies in bromide quantification during reaction monitoring?

- Answer : Capillary electrophoresis (CE) with direct UV detection is preferred for separating bromide ions from chloride or other halides. Key parameters:

- Buffer system : 20 mM borate buffer (pH 9.2) with 0.5 mM CTAB (cationic surfactant) enhances resolution .

- Sample stacking : High chloride concentrations (>1 M) can cause self-stacking artifacts, requiring dilution or internal standardization .

- Validation : Compare with ion chromatography (IC) for cross-method consistency, especially in complex matrices.

Q. How do impurities in this compound impact its utility in asymmetric catalysis?

- Answer : Trace moisture or residual alcohols (from incomplete synthesis) can hydrolyze the bromide to 4-methoxybenzyl alcohol, reducing reactivity. In Pd-catalyzed cross-couplings, such impurities deactivate catalysts or form off-target adducts. Mitigation strategies:

- Purification : Distillation under reduced pressure (bp: 91°C at 1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) .

- Quality control : NMR (¹H, ¹³C) and GC-MS to confirm purity >98% before use in sensitive reactions .

Q. What explains contradictory reports on the stability of 4-methoxybenzyl-protected intermediates?

- Answer : Stability varies with the substrate’s electronic environment. For example:

- Electron-rich systems : Protected amines in aromatic systems (e.g., anilines) show longer stability due to resonance stabilization.

- Electron-poor systems : Esters in electron-deficient aryl groups hydrolyze faster under acidic conditions .

- Experimental validation : Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways for specific applications .

Q. Methodological Notes

Propriétés

IUPAC Name |

1-(bromomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGRWGTZFONRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181878 | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-25-0 | |

| Record name | 4-Methoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.